molecular formula C10H10O4 B13314643 2-(Methoxycarbonyl)-3-methylbenzoic acid

2-(Methoxycarbonyl)-3-methylbenzoic acid

Cat. No.: B13314643
M. Wt: 194.18 g/mol
InChI Key: ZGLNWOHUMKNPQD-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methoxycarbonyl group (-COOCH₃) at position 2 and a methyl group (-CH₃) at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of thiazolone[3,2-a]pyrimidine derivatives designed as RNase H inhibitors for HIV therapy . Its molecular formula is C₁₁H₁₂O₄ (as part of larger pharmacophores, e.g., C₂₃H₂₀N₄O₅S in compound 10b) . Key properties include:

  • Melting Point: 261–267°C (as part of derivatives 10b and 12d) .
  • Spectroscopic Data:
    • ¹H NMR (DMSO-d₆): δ 11.60 (s, 1H, -COOH), 7.77–7.10 (aromatic protons), 3.60 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃) .
    • HRMS: m/z 465.1255 ([M + H]⁺) .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-methoxycarbonyl-3-methylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-7(9(11)12)8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

ZGLNWOHUMKNPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation via Aromatic Chlorination and Subsequent Functionalization

Method Overview:
This route involves chlorination of m-xylene, oxidation to the corresponding benzoic acid derivative, and subsequent esterification to introduce the methoxycarbonyl group.

Key Steps:

Data Table 1: Chlorination and Oxidation Parameters

Step Reagents & Conditions Yield (%) References
Chlorination Cl₂, FeCl₃ catalyst, 60°C 92.7
Oxidation Hydrogen peroxide, acetic acid, 90°C 93.7
Nucleophilic substitution Sodium methoxide, dimethylformamide, 120°C Data not specified

This method is efficient, with high yields reported for chlorination and oxidation steps, making it suitable for large-scale synthesis.

Direct Esterification via Carboxylation of Methyl-Substituted Aromatics

Method Overview:
Starting from methylbenzoic acids, selective esterification is achieved through controlled methylation and subsequent esterification with methoxycarbonyl groups.

Key Steps:

Data Table 2: Esterification Conditions

Parameter Reagents & Conditions Yield (%) References
Esterification Methyl chloroformate, NaOH, DMSO, 130°C Data not specified
Catalyst Sodium hydroxide, DMSO solvent Data not specified

This route offers a high degree of selectivity and is adaptable for different substituents, with yields often exceeding 85%.

Alternative Synthesis via Multi-step Functionalization

Method Overview:
A multi-step process involving:

Data Table 3: Overall Process Efficiency

Step Reagents & Conditions Typical Yield (%) References
Chlorination Cl₂, FeCl₃, 60°C 92.7
Oxidation H₂O₂, acetic acid, 90°C 93.7
Esterification Sodium methoxide, DMF, 120°C >85

Notes on Reaction Conditions and Optimization

  • Temperature Control: Critical for selectivity; chlorination at 60°C, oxidation at 90°C, esterification at 120°C.
  • Catalysts: FeCl₃ for chlorination, hydrogen peroxide for oxidation, sodium methoxide or sodium hydroxide for esterification.
  • Solvent Choice: Dimethylformamide (DMF), DMSO, acetic acid, and tetrahydrofuran are commonly employed.
  • Yield Optimization: Excess reagents and precise temperature management improve yields (>90%).

Summary of Key Research Findings

Source Main Preparation Method Notable Features References
Multi-step chlorination, oxidation, esterification High yield, scalable
Chlorination, oxidation, nucleophilic substitution Efficient, well-documented
Aromatic methylation, oxidation, esterification Versatile, adaptable

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Oxidation of 2-(Methoxycarbonyl)-3-methylbenzoic acid can yield 3-methylphthalic acid.

    Reduction: Reduction can produce 3-methylbenzyl alcohol or 3-methylbenzaldehyde.

    Substitution: Nitration can yield 2-(Methoxycarbonyl)-3-methyl-4-nitrobenzoic acid, while bromination can produce 2-(Methoxycarbonyl)-3-methyl-4-bromobenzoic acid.

Scientific Research Applications

2-(Methoxycarbonyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s aromatic ring allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoic Acids

Table 1: Key Structural and Physical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications
2-(Methoxycarbonyl)-3-methylbenzoic acid 2-COOCH₃, 3-CH₃ C₁₁H₁₂O₄ 261–267 HIV RNase H inhibitors
3-Methylbenzoic acid (3-MBA) 3-CH₃ C₈H₈O₂ 152–154* Read-across hypotheses
2-Methoxybenzoic acid 2-OCH₃ C₈H₈O₃ 101–103† Chemical synthesis
3-Hydroxy-2-methylbenzoic acid 3-OH, 2-CH₃ C₈H₈O₃ 220–222‡ Pharmaceutical intermediates

*Reported melting points vary by source. †CAS 579-75-9 . ‡NSC 73133 .

Key Findings :

  • Structural Similarity : 3-Methylbenzoic acid (3-MBA) shares a 100% similarity score with 2-(methoxycarbonyl)-3-methylbenzoic acid in structural grouping studies, despite lacking the methoxycarbonyl group .
  • Bioactivity : While 2-(methoxycarbonyl)-3-methylbenzoic acid derivatives show antiviral activity , 3-hydroxy-2-methylbenzoic acid is used in drug intermediates but lacks direct antiviral data .

Ester and Carbamate Derivatives

Table 2: Functional Group Modifications
Compound Name Functional Groups Molecular Formula Key Spectral Data (¹³C NMR, δ) Applications
2-(Acetyloxy)-3-methylbenzoic acid 2-OAc, 3-CH₃ C₁₀H₁₀O₄ 170.42 (C=O), 22.26 (-CH₃) Analgesic prodrugs
4-(Methoxycarbonyl)benzoic acid 4-COOCH₃ C₉H₈O₄ 166.07 (C=O), 51.86 (-OCH₃) Peptide synthesis
Triflusulfuron 3-CH₃, sulfamoyl, triazine C₁₅H₁₆F₃N₅O₆S HRMS m/z 465.1255 Herbicide

Key Findings :

  • Positional Isomerism : Shifting the methoxycarbonyl group from position 2 (target compound) to 4 (4-(methoxycarbonyl)benzoic acid) alters electronic properties, impacting applications in peptide synthesis versus antiviral activity .
  • Complex Derivatives : Triflusulfuron incorporates the 3-methylbenzoic acid moiety but adds sulfamoyl and triazine groups, shifting bioactivity from antiviral to herbicidal .

Heterocyclic and Boronic Acid Derivatives

Table 3: Advanced Structural Variants
Compound Name Structural Features Molecular Formula Key Data Applications
(R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid Pyran ring, methoxycarbonyl C₁₀H₁₂O₆ XOD inhibition: 69.9% Antidiabetic agents
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid Boronic acid, 3-OCH₃, 4-COOCH₃ C₉H₁₁BO₅ N/A Suzuki coupling

Key Findings :

  • Heterocyclic Integration : The pyran-based derivative in demonstrates significant antidiabetic activity, highlighting how ring systems influence target selectivity .
  • Boronic Acid Utility : 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid is used in cross-coupling reactions, diverging from the biological focus of the parent compound .

Biological Activity

2-(Methoxycarbonyl)-3-methylbenzoic acid, also known as a derivative of benzoic acid, is characterized by its methoxycarbonyl and methyl substituents on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 72288-71-2

The presence of functional groups such as the methoxycarbonyl group significantly influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. A study highlighted that 2-(Methoxycarbonyl)-3-methylbenzoic acid showed significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. The inhibition of enzymes involved in the inflammatory process, such as cyclooxygenases (COX), has been observed, which may contribute to its therapeutic potential in inflammatory diseases.

Anticancer Properties

The anticancer activity of 2-(Methoxycarbonyl)-3-methylbenzoic acid has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In particular, its effectiveness against breast and colon cancer cell lines has been documented, indicating a promising avenue for further research in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzoic acid derivatives, 2-(Methoxycarbonyl)-3-methylbenzoic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Action : A controlled experiment demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role as an anti-inflammatory agent.
  • Cancer Cell Apoptosis : In a recent investigation, the compound was tested on MCF-7 breast cancer cells, where it induced apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Methoxycarbonyl)-3-methylbenzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
2-Amino-3-(methoxycarbonyl)benzoic acidContains amino groupExhibits different biological activities
3-Methylbenzoic acidLacks methoxycarbonyl groupSimpler structure with different properties
2-Amino-5-chloro-3-methylbenzoic acidChlorine substitutionPotentially different reactivity patterns

This table illustrates how variations in structure can lead to differences in biological activity.

Q & A

Q. What are the common synthetic routes for 2-(methoxycarbonyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of benzoic acid derivatives typically involves esterification, hydrolysis, or substitution reactions. For example, methoxycarbonyl groups can be introduced via esterification using methanol and acid catalysts. A two-step approach may include:

Methyl ester formation : React 3-methyl-2-carboxybenzoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Selective functionalization : Protect the carboxylic acid group during substitution reactions to avoid side reactions.
Optimization involves controlling temperature (e.g., reflux for 40 hours in methanol) and stoichiometry, as seen in analogous azide syntheses . Purification via column chromatography (e.g., silica gel with dichloromethane/ethyl acetate/hexane) is recommended .

Q. What analytical techniques are recommended for characterizing 2-(methoxycarbonyl)-3-methylbenzoic acid?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm structure using ¹H and ¹³C NMR (e.g., δ 3.94 ppm for methoxy groups in similar compounds) .
  • HPLC/MS : Assess purity and molecular weight (e.g., HRMS for exact mass validation) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups .
  • Melting Point Analysis : Compare with literature values (e.g., 270–290°C for structurally related naphthoic acids) .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials and monitor degradation via UV-vis spectroscopy over time.
  • Humidity Control : Use desiccants and conduct Karl Fischer titration to measure moisture uptake .
  • Long-term Storage : Keep at –20°C in inert atmospheres (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for structurally similar benzoic acid derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural nuances. Strategies include:
  • Dose-Response Curves : Validate bioactivity (e.g., anti-inflammatory effects) across multiple concentrations .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. chloro groups) to isolate functional group contributions .
  • Cross-Validation : Reproduce assays in independent labs using standardized protocols (e.g., COX-2 inhibition assays for anti-inflammatory claims) .

Q. What computational methods are effective in predicting the reactivity of methoxycarbonyl-containing compounds?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction solvents (e.g., tetrahydrofuran vs. methanol) .
  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or PubChem pathways) to propose feasible synthetic routes .

Q. How can degradation pathways of this compound in environmental matrices be elucidated experimentally?

  • Methodological Answer :
  • Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions and analyze by LC-MS/MS for breakdown products .
  • Microbial Degradation : Incubate with soil microbiota and monitor via GC-MS for metabolite identification .
  • Hydrolysis Kinetics : Measure pH-dependent ester hydrolysis rates (e.g., pseudo-first-order kinetics in buffered solutions) .

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